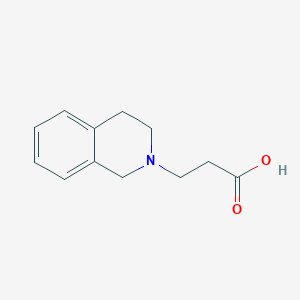

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid

Vue d'ensemble

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound related to a class of highly potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3, which is a target of interest in the treatment of breast and prostate cancer. The compound's relevance is highlighted by its structural similarity to inhibitors that have shown efficacy in inhibiting AKR1C3 metabolism of a known substrate in cellular assays .

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds has been reported using the Pictet-Spengler reaction, which is a method for constructing heterocyclic compounds. For instance, a rapid synthesis of a tetrahydroisoquinoline carboxylic acid, a constrained tyrosine analogue, was achieved by this reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been studied through crystal structure analysis. For example, in the case of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, the carboxylate group was found to occupy the oxyanion hole in the enzyme AKR1C3, while the sulfonamide group allowed the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This detailed understanding of the molecular interactions can inform the design of new inhibitors with improved potency and selectivity.

Chemical Reactions Analysis

The chemical reactivity of dihydroisoquinoline derivatives has been explored in the context of their biological activity. A series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids were prepared and analyzed for their analgesic and diuretic properties, comparing them to their synthetic precursors . These studies provide insight into the potential chemical reactions and modifications that could enhance the biological activity of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid are not detailed in the provided papers, related compounds have been synthesized and characterized to determine their properties. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives was achieved using a recyclable catalyst, which suggests that similar methods could be applied to synthesize and study the properties of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid . The physical and chemical properties of these compounds are crucial for understanding their solubility, stability, and overall suitability for drug development.

Applications De Recherche Scientifique

Antimicrobial Drug Development

3-Quinolin-4-one propanoic acids, which are structurally similar to 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid, are being investigated for their potential in creating new antimicrobial drugs. This interest is driven by the global increase in microbial resistance to current antimicrobials. Analytical methods have been developed for quality control of active pharmaceutical ingredients among these derivatives, addressing the need for effective antimicrobial treatments (Zubkov et al., 2016).

Blood Coagulation Influence

Research has shown that derivatives of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid, specifically its amides, exhibit significant influence on blood coagulation. This finding is pivotal in developing new hemostatic agents. The most active compounds in this regard have been found to decrease blood coagulation time by 14–16% (Limanskii et al., 2009).

Analgesic and Diuretic Properties

Studies have also focused on the analgesic and diuretic properties of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids. This research provides insights into the potential therapeutic uses of these compounds in pain management and diuretic applications (Ukrainets et al., 2013).

Antimicrobial Activity

Another significant application is in the synthesis and assessment of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones derived from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid for antimicrobial activity. These compounds have shown potential in combating microbial infections (Hassanin & Ibrahim, 2012).

Psychotropic and Anti-inflammatory Activity

Additionally, derivatives of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid have been investigated for their psychotropic, anti-inflammatory, and cytotoxic activities. These studies indicate their potential applications in treating psychological disorders, reducing inflammation, and targeting certain cancer cell lines (Zablotskaya et al., 2013).

Inhibitor Development for Cancer Treatment

Research has identified 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3. This discovery is significant in developing targeted treatments for breast and prostate cancers (Jamieson et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Propriétés

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBODVOTGPHBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616641 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid | |

CAS RN |

51375-99-6 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)